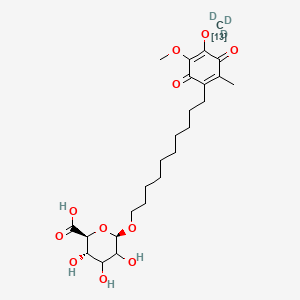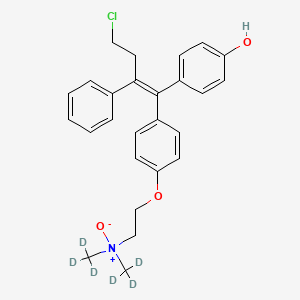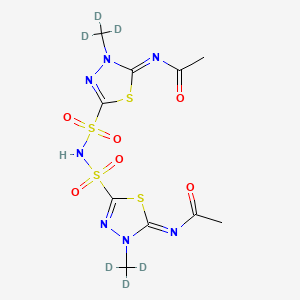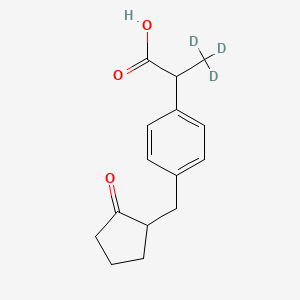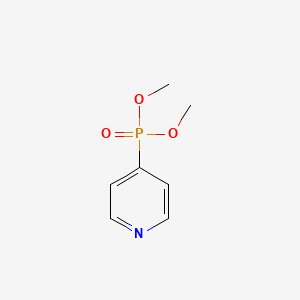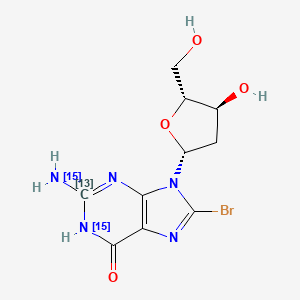
8-Bromo-2'-deoxyguanosine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2’-deoxyguanosine-13C,15N2: is a modified nucleoside analog where the guanine base is substituted with a bromine atom at the 8th position, and the sugar moiety is labeled with carbon-13 and nitrogen-15 isotopes. This compound is often used in biochemical and molecular biology research due to its unique properties and isotopic labeling, which allows for detailed studies of nucleic acid interactions and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-13C,15N2 typically involves the bromination of 2’-deoxyguanosineThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the guanine base.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-2’-deoxyguanosine.
Hydrolysis Products: Free guanine base and deoxyribose sugar.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-2’-deoxyguanosine-13C,15N2 is used as a probe in nucleic acid chemistry to study the effects of bromine substitution on DNA structure and function .
Biology: In biological research, this compound is used to investigate DNA-protein interactions, DNA repair mechanisms, and the effects of DNA damage .
Medicine: The isotopic labeling of 8-Bromo-2’-deoxyguanosine-13C,15N2 makes it valuable in medical research for tracking metabolic pathways and studying the pharmacokinetics of nucleoside analogs .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools .
Wirkmechanismus
The mechanism of action of 8-Bromo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where the bromine atom can induce structural changes and affect base pairing. The isotopic labels allow for precise tracking and analysis of the compound’s interactions with DNA and proteins. The bromine substitution can also lead to the formation of DNA adducts, which are useful in studying DNA damage and repair pathways .
Vergleich Mit ähnlichen Verbindungen
8-Oxo-2’-deoxyguanosine-13C,15N2: Another modified nucleoside used to study oxidative DNA damage.
2-Amino-8-bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: A similar compound with a different substitution pattern.
Uniqueness: 8-Bromo-2’-deoxyguanosine-13C,15N2 is unique due to its specific isotopic labeling and bromine substitution, which provide distinct advantages in studying nucleic acid chemistry and biology. The isotopic labels enable detailed tracking and analysis, while the bromine atom allows for unique interactions and modifications in DNA .
Eigenschaften
Molekularformel |
C10H12BrN5O4 |
|---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
2-(15N)azanyl-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1/i10+1,12+1,15+1 |
InChI-Schlüssel |
MKDXZFVCXWXGBQ-LDCJNGBASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


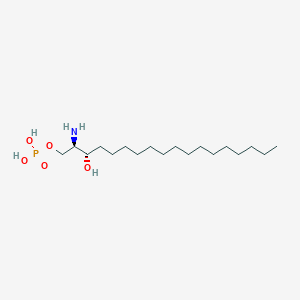
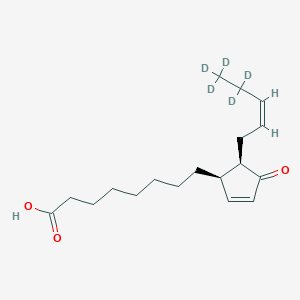
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

